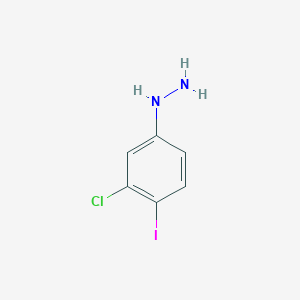

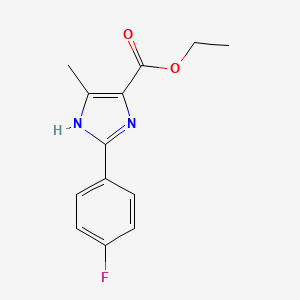

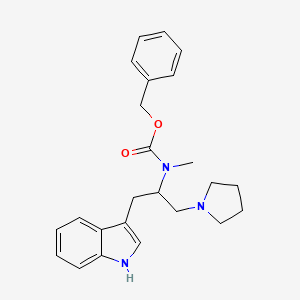

![molecular formula C18H19Na2O8P B12438438 Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12438438.png)

Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fosbretabulin disodium, also known as combretastatin A-4 phosphate, is a microtubule-destabilizing experimental drug. It is a type of vascular-targeting agent designed to damage the vasculature of cancer tumors, causing central necrosis. Fosbretabulin disodium is a prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A-4 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fosbretabulin disodium is synthesized from combretastatin A-4. The synthesis involves the phosphorylation of combretastatin A-4 to produce the disodium phosphate salt. The reaction conditions typically involve the use of phosphoric acid and sodium hydroxide under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of fosbretabulin disodium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Fosbretabulin disodium undergoes several types of chemical reactions, including:

Dephosphorylation: In vivo, fosbretabulin disodium is dephosphorylated to its active form, combretastatin A-4.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its primary applications.

Common Reagents and Conditions

Dephosphorylation: This reaction occurs naturally in the body and does not require external reagents.

Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed

The primary product formed from the dephosphorylation of fosbretabulin disodium is combretastatin A-4, which is the active metabolite responsible for its therapeutic effects .

Aplicaciones Científicas De Investigación

Fosbretabulin disodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying microtubule dynamics and vascular-targeting agents.

Biology: Employed in research on cell division and apoptosis due to its microtubule-destabilizing properties.

Medicine: Investigated for its potential in treating various cancers, including anaplastic thyroid cancer and non-small cell lung cancer

Industry: Utilized in the development of new vascular-targeting therapies and anti-cancer drugs.

Mecanismo De Acción

Fosbretabulin disodium exerts its effects by binding to tubulin dimers and preventing microtubule polymerization. This results in mitotic arrest and apoptosis in endothelial cells. The compound selectively targets endothelial cells in tumor vasculature, leading to a rapid reduction in tumor blood flow and increased cellular necrosis . The molecular targets include tubulin and vascular endothelial-cadherin signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Combretastatin A-4: The active metabolite of fosbretabulin disodium, with similar microtubule-destabilizing properties.

Combretastatin A-4 tromethamine: Another salt form of combretastatin A-4 with similar therapeutic effects.

Uniqueness

Fosbretabulin disodium is unique due to its prodrug nature, allowing for better solubility and bioavailability compared to its active metabolite, combretastatin A-4. This makes it more suitable for clinical applications and enhances its therapeutic potential .

Propiedades

IUPAC Name |

disodium;[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21O8P.2Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;;/h5-11H,1-4H3,(H2,19,20,21);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNQMUVMEIGUJW-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Na2O8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

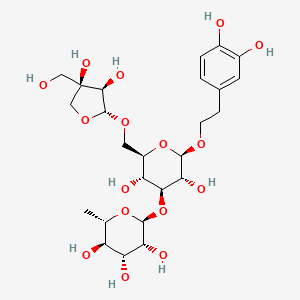

![2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B12438367.png)

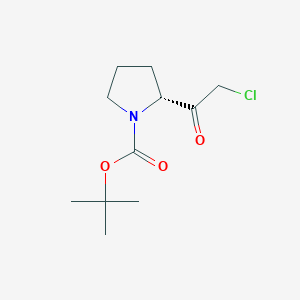

![[2-[(2S,4R,8S,11S,12R)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12438370.png)

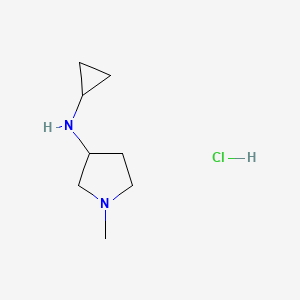

![1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride](/img/structure/B12438383.png)

![Sodium 6-{7-[5-ethyl-5-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl}-2-hydroxy-3-methylbenzoate](/img/structure/B12438404.png)

![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B12438445.png)